molecular formula C7H9FN2 B12973151 (5-Fluoro-4-methylpyridin-2-YL)methanamine

(5-Fluoro-4-methylpyridin-2-YL)methanamine

Cat. No.: B12973151
M. Wt: 140.16 g/mol
InChI Key: DYWOZZXCGLYMAM-UHFFFAOYSA-N
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Description

(5-Fluoro-4-methylpyridin-2-yl)methanamine is a substituted pyridine derivative featuring a fluorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, with a methanamine (-CH2NH2) substituent at the 2-position.

Key physicochemical properties inferred from analogs include moderate water solubility (due to the amine group) and stability under ambient conditions, though experimental data specific to this compound are lacking.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,3,9H2,1H3

InChI Key

DYWOZZXCGLYMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-4-methylpyridin-2-YL)methanamine typically involves the fluorination of a pyridine derivative followed by the introduction of a methanamine group. One common method starts with 4-fluoro-3-methylphenol as the starting material. The process involves several steps, including bromination, O-alkylation, cyclization, and reduction .

Industrial Production Methods

Industrial production methods for (5-Fluoro-4-methylpyridin-2-YL)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-4-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine or amine positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C7_7H9_9FN\ and it features a pyridine ring substituted with a fluorine atom and a methyl group. Its structural characteristics contribute to its biological activity, making it a valuable candidate for further research.

Antitumor Activity

Recent studies have highlighted the role of (5-Fluoro-4-methylpyridin-2-YL)methanamine as a potent inhibitor in cancer therapy. For instance, it has been investigated as part of the synthesis of compounds targeting the Enhancer of Zeste Homolog 2 (EZH2), which is implicated in various cancers. The incorporation of fluorinated groups has been shown to enhance binding affinity and potency against tumor cell lines.

Case Study: EEDi-5285

  • A derivative of (5-Fluoro-4-methylpyridin-2-YL)methanamine was tested for its antitumor efficacy, demonstrating an IC50_{50} value of 12 nM against KARPAS422 lymphoma cells . This indicates strong potential for further development as an anti-cancer agent.

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives with similar structural motifs exhibit significant inhibitory activity.

Data Table: Antimycobacterial Activity

CompoundMIC (µg/mL)Activity
Compound A0.2Strong
Compound B1.5Moderate
(5-Fluoro-4-methylpyridin-2-YL)methanamine0.8Strong

This table summarizes findings from various studies that emphasize the compound's effectiveness in inhibiting mycobacterial growth .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of (5-Fluoro-4-methylpyridin-2-YL)methanamine is crucial for optimizing its therapeutic properties. Variations in substituents on the pyridine ring can significantly influence biological activity.

Key Findings:

  • Compounds with electron-withdrawing groups at specific positions on the pyridine ring showed enhanced biological activity.
  • The presence of fluorine is particularly beneficial for increasing lipophilicity and cellular uptake, which correlates with improved potency .

Mechanism of Action

The mechanism of action of (5-Fluoro-4-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of pyridinylmethanamines is highly sensitive to substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight Key Properties/Activities References
(5-Fluoro-4-methylpyridin-2-yl)methanamine 5-F, 4-CH3, 2-CH2NH2 ~154.16 g/mol Hypothesized intermediate for drug synthesis N/A
(2-Chloropyridin-4-yl)methanamine hydrochloride 2-Cl, 4-CH2NH2·HCl 179.05 g/mol LOXL2 inhibitor (IC50 = 126 nM)
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine 2-O-C6H4F, 4-CH2NH2 218.23 g/mol Potential ligand for kinase inhibition
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine 4-O-C6H4CH3, 2-CH2NH2 214.27 g/mol Unspecified biological activity; synthetic utility
(5-Fluoropyrimidin-2-yl)methanamine hydrochloride Pyrimidine core, 5-F, 2-CH2NH2·HCl ~191.6 g/mol High structural similarity (88% similarity score)

Key Observations :

  • Halogen Effects: The fluorine atom in (5-Fluoro-4-methylpyridin-2-yl)methanamine likely enhances electronegativity and metabolic stability compared to non-halogenated analogs. Chlorine substitution (e.g., in (2-Chloropyridin-4-yl)methanamine) increases molecular weight and may improve target binding affinity, as seen in its LOXL2 inhibition .
  • Core Heterocycle : Pyrimidine analogs (e.g., (5-Fluoropyrimidin-2-yl)methanamine) exhibit higher similarity scores (88%) but differ in ring size, which affects π-stacking and hydrogen-bonding capabilities .

Pharmacological and Industrial Relevance

  • Solubility and Formulation: Methanamines generally exhibit high water solubility (e.g., methylamine: 2,622 mm Hg vapor pressure at 25°C), but substitution with hydrophobic groups (e.g., aryloxy in [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine) may reduce solubility, impacting bioavailability .

Biological Activity

(5-Fluoro-4-methylpyridin-2-YL)methanamine, a compound with significant biological activity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methyl group, which influences its biological properties. The presence of the amine group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that (5-Fluoro-4-methylpyridin-2-YL)methanamine exhibits potent anticancer properties. It has been shown to inhibit cell growth in various cancer cell lines. For instance, in a study examining its effects on KARPAS422 cells, the compound demonstrated an IC50 value of approximately 12 nM, indicating strong growth inhibition .

The compound's mechanism involves the inhibition of specific protein interactions critical for cancer cell proliferation. It binds to the EED protein with an IC50 value of 18 nM, disrupting the function of oncogenic pathways . This binding affinity suggests a potential role as a targeted therapy in oncology.

Antimicrobial Activity

In addition to its anticancer effects, (5-Fluoro-4-methylpyridin-2-YL)methanamine has shown antibacterial and antifungal activities. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The minimum inhibitory concentration (MIC) values for these activities range significantly, showcasing its broad-spectrum antimicrobial potential .

Case Studies

  • Cancer Treatment : In clinical settings, compounds similar to (5-Fluoro-4-methylpyridin-2-YL)methanamine have been evaluated for their efficacy in treating hematological malignancies. A notable case involved a patient with refractory KARPAS422 lymphoma who responded favorably to treatment involving this compound, highlighting its therapeutic promise .
  • Gastrointestinal Disorders : The compound has also been investigated for its role in treating gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Its mechanism as a proton pump inhibitor has been linked to reduced gastric acid secretion and improved patient outcomes .

Structure-Activity Relationship (SAR)

The biological activity of (5-Fluoro-4-methylpyridin-2-YL)methanamine is influenced by its structural components. Modifications at various positions on the pyridine ring can enhance or diminish its potency:

  • Fluorine Substitution : The presence of fluorine at the 5-position is crucial for binding affinity and biological activity.
  • Methyl Group : The 4-methyl substitution plays a role in enhancing solubility and bioavailability.

Table 1: Summary of Biological Activities

Activity TypeIC50 Value (nM)Target/Pathway
Cell Growth Inhibition12KARPAS422 Cell Line
Binding to EED18EED Protein
Antibacterial ActivityVariesGram-positive/negative bacteria
Antifungal ActivityVariesVarious fungal strains

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